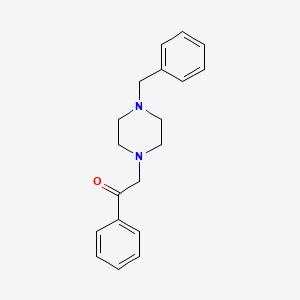

2-(4-Benzylpiperazino)-1-phenyl-1-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-19(18-9-5-2-6-10-18)16-21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEJQUMBGGUKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377525 | |

| Record name | 2-(4-benzylpiperazino)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41298-80-0 | |

| Record name | 2-(4-benzylpiperazino)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanone

Strategies for the De Novo Synthesis of the Chemical Compound

The construction of 2-(4-benzylpiperazino)-1-phenyl-1-ethanone from basic precursors necessitates a strategic approach, focusing on the sequential or convergent assembly of its core components: the piperazine (B1678402) ring, the benzyl (B1604629) group, and the phenylethanone moiety.

Multistep Reaction Sequences for Piperazine Ring Formation

The formation of the piperazine ring is a cornerstone of the synthesis. A common and versatile strategy involves the cyclization of appropriate acyclic precursors. One classical approach is the reaction of a bis(2-haloethyl)amine with a primary amine, leading to the formation of the heterocyclic ring. In the context of the target molecule, this could involve the reaction of N-benzylethanolamine derivatives or related synthons.

Another prominent method is the reductive amination of a diketone or a related species with a diamine, followed by cyclization. While less direct for this specific target, it represents a fundamental strategy in piperazine synthesis. Furthermore, modern synthetic protocols have introduced catalytic methods for piperazine ring formation, which can offer improved efficiency and milder reaction conditions.

Approaches for Introducing the Ethanone (B97240) and Phenyl Moieties

With the 1-benzylpiperazine (B3395278) core established, the subsequent introduction of the 1-phenyl-1-ethanone group is a critical transformation. Two primary strategies are prevalent for this step:

The Mannich Reaction: This three-component condensation reaction involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (1-benzylpiperazine). The reaction proceeds via the formation of an Eschenmoser's salt equivalent in situ, which then undergoes nucleophilic attack by the enolate of acetophenone (B1666503) to yield the desired β-aminoketone, this compound. The general mechanism involves the initial formation of an iminium ion from formaldehyde (B43269) and 1-benzylpiperazine, which is then attacked by the enolate of acetophenone. organic-chemistry.orgoarjbp.combeilstein-journals.org

Nucleophilic Substitution (Alkylation): A more direct approach involves the alkylation of 1-benzylpiperazine with a suitable electrophile, typically a 2-halo-1-phenylethanone derivative such as phenacyl bromide (2-bromo-1-phenylethanone). This reaction is a classic example of nucleophilic substitution, where the secondary amine of 1-benzylpiperazine acts as the nucleophile, displacing the halide from the α-carbonyl position. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Comparative Analysis of Synthetic Routes for Efficiency and Yield

The choice between the Mannich reaction and direct alkylation often depends on factors such as the availability of starting materials, desired scale, and reaction conditions.

| Synthetic Route | Starting Materials | Key Transformation | General Yields | Advantages | Disadvantages |

| Mannich Reaction | Acetophenone, Formaldehyde, 1-Benzylpiperazine | Three-component condensation | Moderate to Good | One-pot procedure, readily available starting materials. oarjbp.com | Can sometimes lead to side products, requires careful control of reaction conditions. |

| Nucleophilic Substitution | 1-Benzylpiperazine, 2-Halo-1-phenylethanone | N-Alkylation | Good to Excellent | Generally high-yielding and clean, straightforward purification. | Requires the synthesis of the halo-ketone precursor. |

While specific yield data for the direct synthesis of this compound is not extensively reported in readily accessible literature, analogous Mannich reactions and N-alkylations of piperazines are well-documented to proceed with good to excellent efficiencies. The direct alkylation route is often favored for its predictability and typically higher yields, provided the halo-ketone is accessible. The Mannich reaction, being a one-pot, multi-component reaction, offers atom economy and operational simplicity.

Advanced Synthetic Techniques Applicable to Benzylpiperazine-Ethanone Systems

Beyond the classical approaches, modern synthetic chemistry offers sophisticated tools that can be applied to the synthesis of this compound and its derivatives, allowing for greater molecular diversity and efficiency.

Application of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of benzylpiperazine-ethanone systems, these reactions can be envisioned for the construction of the core structure in a convergent manner.

For instance, a Suzuki or Hiyama coupling reaction could be employed to form the bond between the phenyl ring and the ethanone moiety. organic-chemistry.org This would involve coupling an appropriate arylboronic acid or organosilane with a vinyl ketone derivative, followed by subsequent modifications to introduce the piperazine ring.

Furthermore, palladium-catalyzed carboamination reactions have been described for the stereoselective synthesis of substituted piperazines, offering a powerful tool for creating complex derivatives. nih.gov Carbonylative coupling reactions, such as the carbonylative Sonogashira coupling of benzyl chlorides with terminal acetylenes, provide a route to 1,4-diaryl-3-butyn-2-ones, which could serve as precursors to the target ethanone structure. rsc.org

Nucleophilic Substitution and Cyclocondensation Methodologies

As previously discussed, nucleophilic substitution is a fundamental method for the synthesis of the target compound. The efficiency of this reaction can be influenced by the choice of solvent, base, and leaving group on the phenylethanone moiety.

Cyclocondensation reactions offer an alternative strategy for the formation of the piperazine ring itself. For instance, the reaction of an N-benzylethylenediamine derivative with a suitable 1,2-dielectrophile can lead to the formation of the piperazine ring. A subsequent step would then be required to introduce the phenylethanone side chain. Polyphosphoric acid (PPA) is a common reagent used to promote such cyclocondensation reactions. nih.gov

Reductive Amination and Ugi-Type Reactions in Analogous Systems

The synthesis of complex amine-containing molecules, such as those with a piperazine core, frequently employs robust and versatile chemical reactions like reductive amination and Ugi-type multicomponent reactions. While direct synthetic routes for this compound are not extensively detailed in publicly available research, the methodologies used for analogous systems provide a clear blueprint for its potential synthesis and derivatization.

Reductive Amination

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely used in the synthesis of N-substituted piperazines. mdpi.comresearchgate.netresearchgate.net This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The process is valued for its efficiency and the stability of the reagents used. researchgate.net

In systems analogous to the target compound, a common strategy involves reacting a piperazine derivative with a suitable aldehyde or ketone. For instance, N-alkylated piperazines are often prepared by reacting a monosubstituted piperazine with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This reagent is particularly effective for the reductive amination of both aldehydes and ketones with a wide range of primary and secondary amines.

The table below summarizes typical conditions for reductive amination in the synthesis of piperazine-containing compounds. mdpi.comnih.gov

| Component 1 | Component 2 | Reducing Agent | Solvent | Outcome |

| N-Boc-piperazine | Aldehyde (e.g., Benzaldehyde) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N-Alkylation of piperazine |

| Piperazine | Ketone (e.g., Tetrahydropyran-4-one) | Sodium triacetoxyborohydride | Dichloromethane | N-Alkylation of piperazine |

| β-keto ester | Ammonium acetate | Sodium cyanoborohydride | Methanol | Formation of a 1,4-diamine precursor for piperazine synthesis |

Ugi-Type Reactions

The Ugi reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials. nih.govyoutube.comyoutube.com In a typical Ugi four-component reaction (U-4CR), a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a one-pot synthesis to form a dipeptide-like scaffold. nih.govnih.gov This reaction is highly valued in medicinal chemistry for generating diverse libraries of compounds for drug discovery. youtube.comnih.govresearchgate.net

A variation known as the split-Ugi reaction is particularly relevant for symmetrical diamines like piperazine. This modification allows for the regioselective desymmetrization of the piperazine core in a single step, generating a scaffold where one nitrogen atom is acylated and the other is alkylated. nih.gov This approach provides a versatile platform for creating diverse 1,4-disubstituted piperazine-based compounds. nih.gov The Ugi reaction has been instrumental in the synthesis of piperazine derivatives that are key starting materials for important drugs, such as the HIV protease inhibitor Crixivan® I. nih.gov

Chemical Reactivity and Derivatization Studies of the Chemical Compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the ketone, the tertiary amines of the piperazine ring, and the aromatic phenyl rings. These groups provide multiple sites for electrophilic and nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

Investigation of Electrophilic and Nucleophilic Reaction Centers

The structure of an α-amino ketone like this compound contains several reactive centers. rsc.org

Electrophilic Centers: The most prominent electrophilic site is the carbonyl carbon of the ketone group. libretexts.orgsaskoer.ca This carbon is susceptible to attack by a wide range of nucleophiles. The partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic addition reactions. libretexts.org

Nucleophilic Centers: The molecule possesses multiple nucleophilic sites. The nitrogen atoms of the piperazine ring have lone pairs of electrons and are basic and nucleophilic. nih.gov The α-carbon to the ketone can be deprotonated under basic conditions to form an enolate, which is a potent carbon-based nucleophile. masterorganicchemistry.com This allows for alkylation or other reactions at the α-position. The phenyl rings are also electron-rich and can act as nucleophiles in electrophilic aromatic substitution reactions.

The interplay between these centers defines the compound's reactivity. For example, the nucleophilic nitrogen of the piperazine can influence reactions at the nearby electrophilic carbonyl carbon.

Synthesis of Chemically Modified Analogs for Research Purposes

The synthesis of chemically modified analogs is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of a molecule contribute to its biological activity. nih.govnih.govresearchgate.net The scaffold of this compound offers several points for modification to create a library of analogs.

Key Modification Sites:

The Phenylacetyl Moiety: The phenyl ring attached to the carbonyl group can be substituted with various electron-donating or electron-withdrawing groups to probe electronic effects.

The Piperazine Ring: While the core piperazine is often maintained for its structural and physicochemical properties, modifications are possible, though less common.

The Benzyl Group: The benzyl group on the distal piperazine nitrogen is a frequent target for modification. The phenyl ring of the benzyl group can be substituted, or the entire benzyl group can be replaced with other alkyl or arylalkyl substituents. This is often achieved via reductive amination with different aldehydes. researchgate.net

The table below illustrates potential synthetic strategies for generating analogs based on common reactions. nih.govmdpi.commdpi.com

| Starting Scaffold | Reagent/Reaction Type | Modified Moiety | Purpose of Analog Synthesis |

| 1-Phenyl-2-(piperazin-1-yl)ethanone | Substituted Benzyl Halide (Alkylation) | N-Benzyl Group | Explore steric and electronic requirements at the N4 position. |

| 2-(4-Benzylpiperazino)-1-halo-phenylethanone | Nucleophile (e.g., Amine, Thiol) | Phenylacetyl Group | Introduce new functional groups to interact with biological targets. |

| N-Benzylpiperazine | Substituted 2-Haloacetophenone (Nucleophilic Substitution) | Phenylacetyl Group | Evaluate the impact of substituents on the phenyl ring. |

These iterative analog library approaches are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. nih.gov

Exploration of Homologation and Rearrangement Reactions

The α-amino ketone motif is known to undergo various rearrangement and homologation reactions, which can be exploited to create novel molecular scaffolds.

Homologation Reactions:

Homologation involves the insertion of a methylene (B1212753) group (-CH2-) into a molecule. For ketones, this can be achieved through methods like the Arndt–Eistert reaction on a corresponding acid derivative or via reactions involving diazo compounds or β-oxido carbenoids. rsc.orgarkat-usa.org Applying such a reaction to this compound could potentially yield a β-amino ketone, thereby altering the spacing between the amine and carbonyl functionalities, which can be critical for biological activity.

Rearrangement Reactions:

α-Amino ketones and their precursors can undergo several types of rearrangements. stackexchange.comrsc.orgresearchgate.net

Heyns Rearrangement: This reaction involves the transformation of an α-hydroxy imine (formed from an α-hydroxy ketone and an amine) into an α-amino ketone. rsc.org It proceeds through an enamine intermediate and results in the formal migration of the carbonyl group. rsc.org

α-Ketol and α-Iminol Rearrangements: These acid- or base-catalyzed reactions involve a 1,2-shift of an alkyl or aryl group. beilstein-journals.orgwikipedia.org In the case of α-hydroxy imines (α-iminols), the rearrangement leads to the thermodynamically more stable α-amino ketone, often driven to completion by protonation of the resulting amine product. beilstein-journals.org

Rearrangements under Reductive Conditions: Certain α-amino ketones are known to undergo rearrangement during reactions like the Clemmensen reduction, particularly when the nitrogen and carbonyl carbon are part of the same ring system. stackexchange.com The mechanism is thought to involve the migration of the C-N bond. stackexchange.com

These transformations offer pathways to structurally diverse compounds from the α-amino ketone core, expanding the chemical space available for biological screening.

Structure Activity Relationship Sar Studies of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanone and Its Analogs

Identification of Key Pharmacophoric Elements for Biological Recognition

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone and its analogs, several key pharmacophoric features have been identified through computational and experimental studies on related piperazine (B1678402) derivatives. These elements are critical for molecular recognition and binding to biological targets.

The fundamental pharmacophore for this class of compounds generally consists of:

Aromatic Features: The two phenyl rings, one attached to the ethanone (B97240) moiety and the other in the benzyl (B1604629) group, often engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group is a potential hydrogen bond acceptor, which can form crucial interactions with hydrogen bond donor residues in a receptor.

A Basic Nitrogen Atom: The tertiary amine in the piperazine ring is typically protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with acidic residues like aspartate or glutamate (B1630785) in the target protein.

A Hydrophobic Moiety: The benzyl group provides a significant hydrophobic region that can interact with nonpolar pockets in the receptor.

Pharmacophore models for related 1-(2-pyrimidinyl)piperazine derivatives have been developed, suggesting a complex interplay of multiple features that define their binding model to hypothetical receptors. nih.gov These models often highlight the specific spatial distribution of these key elements as being critical for activity.

Impact of Substituent Modifications on Ligand-Target Interaction Profiles

Systematic modification of the substituents on the this compound scaffold has been a key strategy to probe and optimize ligand-target interactions. The nature, size, and electronic properties of these substituents can significantly alter the affinity, selectivity, and efficacy of the compounds.

Studies on analogous series of compounds, such as 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, have demonstrated that modifications to the aryl rings can have a profound impact on biological activity, including anti-dopaminergic and anti-serotonergic effects. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups, as well as bulky or lipophilic substituents, can modulate the electronic and steric properties of the molecule, thereby influencing its binding profile.

The following interactive data table summarizes the general effects of substituent modifications on the phenyl rings of analogous piperazine-containing compounds, based on findings from related research.

| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |

| para-position of the phenyl ring | Electron-withdrawing (e.g., -Cl, -F) | Often enhances activity | Can increase binding affinity through halogen bonding or by altering the electronic distribution of the aromatic ring. |

| ortho- or meta-position of the phenyl ring | Electron-donating (e.g., -OCH3) | Variable, can increase or decrease activity | May introduce steric hindrance or provide additional hydrogen bond accepting capabilities, depending on the specific target. |

| Benzyl ring | Lipophilic groups (e.g., -CH3, -tBu) | Can increase potency | Enhances hydrophobic interactions with the target protein. |

| Benzyl ring | Polar groups (e.g., -OH, -NH2) | May decrease activity if hydrophobic interactions are dominant | Can disrupt critical hydrophobic interactions or introduce unfavorable steric clashes. |

Research on derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine has also shown that substituents on the phenylpropyl side chain can significantly affect binding affinity for transporters like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov

Stereochemical Influences on Biological Activity and Selectivity

Chirality and stereochemistry are fundamental aspects of molecular recognition, as biological macromolecules like enzymes and receptors are themselves chiral. nih.gov The introduction of a chiral center into the this compound scaffold can lead to enantiomers or diastereomers with markedly different biological activities and selectivities.

While the parent compound this compound is achiral, the introduction of a substituent on the ethanone bridge or on the piperazine ring can create a stereocenter. For example, in related compounds, the stereochemistry at a particular position can dictate the preferred binding orientation within the receptor. Studies on other chiral compounds have consistently shown that one enantiomer often exhibits significantly higher affinity or efficacy than the other. mdpi.com This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for optimal interactions with the chiral binding site of the biological target. nih.gov For instance, research on chiral 3-phenylpropyl analogs of piperazine derivatives highlighted that the S-configuration of a substituent significantly enhanced affinity for the dopamine transporter. nih.gov

Conformational Analysis and its Correlation with Bioactive States

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. The flexibility of the this compound structure, particularly the piperazine ring and the linkage to the benzyl group, allows it to adopt multiple conformations.

Rational Design Strategies for Enhanced Research Probe Development

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known ligands to design new, more potent, and selective compounds. For the this compound scaffold, several rational design strategies can be employed to develop enhanced research probes.

One common approach is scaffold hopping , where the core piperazine structure is replaced with other bioisosteric groups to explore new chemical space and potentially improve properties like metabolic stability or selectivity. Another strategy involves the introduction of functional groups that can form specific interactions with the target, such as covalent bonds for irreversible inhibitors or fluorescent tags for imaging probes.

Furthermore, computational methods play a significant role in rational design. Molecular docking can be used to predict the binding mode of newly designed analogs, while quantitative structure-activity relationship (QSAR) studies can develop mathematical models that correlate the structural features of the compounds with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. The design of dual-target inhibitors, as seen in the development of dual PARP and TNKS inhibitors, is another advanced strategy that can be applied to this chemical class. nih.gov

Pharmacological Target Identification and Molecular Interactions of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanone

Receptor Binding Studies and Affinity Profiling

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for specific receptor subtypes. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

No studies detailing the binding affinity of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone for sigma-1 (σ1R) or sigma-2 (σ2R) receptors were identified. Research on other benzylpiperazine derivatives has shown a range of affinities for these receptors, often influenced by the nature of the substituents on the aromatic rings and the length of the alkyl chain. nih.govacs.org However, without experimental data, the specific sigma receptor ligand properties of the title compound cannot be determined.

Table 1: Sigma Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) |

|---|---|---|

| σ1R | Data not available | Data not available |

The interaction of this compound with neurotransmitter systems, such as the dopaminergic and serotonergic systems, has not been reported in the available literature. Many arylpiperazine derivatives are known to exhibit affinity for various dopamine (B1211576) (D1, D2, D3, D4, D5) and serotonin (B10506) (5-HT) receptor subtypes, which is a key factor in their potential therapeutic applications for neuropsychiatric disorders. nih.govnih.gov The specific binding profile of this compound at these receptors remains uncharacterized.

Table 2: Neurotransmitter Receptor Binding Affinities of this compound

| Receptor Family | Receptor Subtype | Ki (nM) |

|---|---|---|

| Dopaminergic | D1 | Data not available |

| D2 | Data not available | |

| D3 | Data not available | |

| D4 | Data not available | |

| D5 | Data not available | |

| Serotonergic | 5-HT1A | Data not available |

| 5-HT2A | Data not available | |

| 5-HT2C | Data not available | |

| 5-HT7 | Data not available |

Enzyme Modulation and Kinetic Characterization

The potential for this compound to modulate the activity of various enzymes is an area where no research has been published.

There is no available data on whether this compound acts as an inhibitor or activator of any specific enzymes. Such studies would typically involve kinetic assays to determine parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (Kact).

Without evidence of enzyme modulation, there is consequently no information regarding the binding sites or potential allosteric effects of this compound on any enzymatic targets.

Analysis of Molecular Recognition and Specificity

A comprehensive understanding of the molecular recognition of a ligand involves elucidating the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern its binding to a target protein. Structure-activity relationship (SAR) studies of related benzylpiperazine derivatives suggest that the nature and position of substituents on the aromatic rings, as well as the conformation of the piperazine (B1678402) ring, are critical for binding affinity and selectivity. nih.govnih.gov However, in the absence of empirical data for this compound, any discussion of its molecular recognition and specificity would be purely speculative.

Research Findings on this compound Remain Elusive

Comprehensive searches of scientific literature and databases have revealed a significant lack of available research on the pharmacological properties of the chemical compound This compound . Despite targeted inquiries into its pharmacological targets, molecular interactions, and the biophysical techniques used for its characterization, no specific studies detailing these aspects have been identified.

The investigation sought to delineate the pharmacological profile of this specific molecule, with a focus on its protein-ligand interactions and the molecular basis for any potential target selectivity. This would typically involve data from various biophysical techniques and computational studies to understand how the compound binds to its biological target and what structural features govern its specificity.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific pharmacological characteristics of this compound at this time. Further original research would be required to elucidate the pharmacological profile of this compound.

Preclinical in Vitro Pharmacological Evaluations of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanone

Cellular Assays for Diverse Pharmacological Activities

Derivatives of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone have been synthesized and evaluated for their potential as antipsychotic agents. One area of focus has been on their interaction with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychosis. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were designed and found to exhibit considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. nih.govbohrium.com Specifically, compounds such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone demonstrated a notable antipsychotic profile. nih.govbohrium.com

Similarly, N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group have been assessed for their antipsychotic potential. nih.gov Certain compounds within this class showed high affinity for dopamine D2, 5-HT1A, and alpha 1-adrenergic receptors, which are all implicated in the mechanism of action of antipsychotic drugs. nih.gov While direct studies on this compound for antidepressant-like effects are limited, the modulation of serotonergic systems by its analogs suggests a potential area for future investigation. The inhibitory action of related compounds on the 5-HT7 receptor has been speculated to contribute to antidepressant effects. mdpi.com

Table 1: Antipsychotic-like Activity of this compound Derivatives

| Derivative | Target Receptors | Observed In Vitro Effect |

|---|---|---|

| 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Dopamine D2, Serotonin | Antidopaminergic and antiserotonergic activity |

| 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone | Dopamine D2, Serotonin | Antidopaminergic and antiserotonergic activity |

The anti-inflammatory potential of piperazine (B1678402) derivatives has been explored in various cellular models. For example, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a pleurisy model. nih.gov Other studies on different but related structures have also shown promising results. For instance, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues exhibited potent inhibitory activity against COX-1 and COX-2 enzymes in vitro. nih.govresearchgate.net

Furthermore, the compound 17-O-acetylacuminolide was found to effectively inhibit TNF-α release and nitric oxide production in LPS-stimulated murine macrophages. plos.org It also inhibited the expression of inducible nitric oxide synthase (iNOS) and several inflammatory cytokines. plos.org While these studies were not conducted on this compound itself, the consistent anti-inflammatory activity observed across a range of piperazine-containing compounds suggests that it may also possess similar properties worthy of investigation.

Screening for Antimicrobial and Anticancer Properties in Cell Lines

The antimicrobial and anticancer activities of compounds structurally related to this compound have been a subject of scientific inquiry. A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]- arabjchem.orgontosight.aidiazepin-1-yl]-2-substituted phenylaminoethanones were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. arabjchem.org Within this series, specific compounds demonstrated significant antimicrobial effects. arabjchem.org In terms of anticancer properties, one derivative showed potent activity against HCT 116 colon cancer cell lines. arabjchem.org

Compounds with piperazinyl substituents have been explored for their potential therapeutic applications, including antimicrobial and anticancer properties. ontosight.ai For instance, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives have been synthesized and tested for their ability to inhibit the growth of several human tumor cell lines. nih.gov One of these derivatives displayed significant cytotoxic activity. nih.gov Additionally, some 3-thio-1,2,4-triazine derivatives have been shown to inhibit the growth of gram-positive bacteria and fungi, with a few compounds also demonstrating antitumor effects in sarcoma 180 models. nih.gov

Table 2: Anticancer Activity of this compound Analogs

| Compound Class | Cell Line | Observed Effect |

|---|---|---|

| 1-[4-(4-dimethylamino-phenyl)-2-(p-tolylazo-methyl)-benzo[b] arabjchem.orgontosight.aidiazepin-1-yl]-2-phenyl aminoethanone | HCT 116 (Colon Cancer) | Potent anticancer activity (IC50 = 1.42 μM/mL) arabjchem.org |

| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Human tumor cell lines | Cytotoxic activity (IC50 = 0.45 µM - 1.66 µM) nih.gov |

Investigation of Quorum Sensing Modulation in Bacterial Systems

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates various processes, including virulence and biofilm formation. The modulation of QS is considered a promising strategy for controlling bacterial infections. While direct studies on this compound are not available, research on structurally related molecules has shown potential in this area. For example, the quorum-sensing signaling molecule 2-aminoacetophenone (B1585202) (2-AA) from Pseudomonas aeruginosa has been found to modulate host immune responses. nih.govnih.gov

Furthermore, 1-(4-Amino-2-hydroxyphenyl)ethanone, isolated from an endophytic fungus, has been identified as a quorum sensing inhibitor that can suppress the secretion of virulence factors in Pseudomonas aeruginosa. researchgate.net Another compound, paecilomycone, has been shown to inhibit QS in both Chromobacterium violaceum and P. aeruginosa, leading to a reduction in virulence factor production and biofilm formation. uu.nl These findings suggest that the core structure of ethanone (B97240) may be a valuable scaffold for the development of novel quorum sensing inhibitors.

Studies on Other Emerging Biological Activities in Relevant Cell-Based Assays

The versatile scaffold of this compound has led to the exploration of its derivatives for other emerging biological activities. One such area is the development of multi-targeted ligands for Alzheimer's disease. Piperazine and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol have been designed and synthesized with the aim of inhibiting key enzymes involved in the pathology of Alzheimer's, such as acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and β-secretase-1 (hBACE-1). nih.gov

In the field of oncology, a series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] nih.govarabjchem.orgontosight.aitriazine-based compounds have been reported as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.gov This has led to the identification of potent compounds with robust in vivo activity in human tumor xenograft models. nih.gov The diverse biological activities of these related compounds highlight the potential for this compound and its derivatives to be investigated for a wide range of therapeutic applications.

Computational Chemistry and Molecular Modeling of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanone

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. jetir.org This method evaluates the binding affinity and interaction patterns by positioning the ligand within the active site of a receptor, thereby providing insights into the molecule's potential biological activity. jetir.orgresearchgate.net

For a compound like 2-(4-benzylpiperazino)-1-phenyl-1-ethanone, docking studies would elucidate how its distinct structural features—the benzyl (B1604629) group, the piperazine (B1678402) ring, and the phenyl ethanone (B97240) portion—contribute to binding. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the possible binding poses based on their predicted binding energy.

Analysis of the docking results for related phenylpiperazine derivatives has shown that these compounds can form various types of interactions with protein active sites. Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's amino acid residues. For instance, studies on similar scaffolds have highlighted hydrogen bonding with residues like Tyrosine or Aspartic Acid. nih.govnih.gov

Hydrophobic Interactions: The aromatic phenyl and benzyl rings of the compound are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: The nitrogen atoms in the piperazine ring can participate in electrostatic or ionic interactions, particularly if they are protonated. nih.gov

A molecular docking study of this compound against a hypothetical protein kinase could yield results similar to those presented in the illustrative table below.

Table 1: Illustrative Molecular Docking Results for this compound This table is a hypothetical example to illustrate typical data from a docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val57, Ala70 | Hydrophobic |

| Leu173 | π-Alkyl | ||

| Glu170 | Hydrogen Bond | ||

| p38 MAPK | -9.2 | Met109, Leu167 | Hydrophobic |

| Lys53 | Hydrogen Bond | ||

| Tyr35 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgjchemlett.com By identifying the physicochemical properties (descriptors) that influence a molecule's activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. frontiersin.org

For a series of derivatives of this compound, a QSAR study would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govarabjchem.org These methods analyze the steric and electrostatic fields surrounding the molecules to create a predictive model. nih.govnih.gov

Studies on related piperazine derivatives have successfully used these techniques. For example, a CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives generated a statistically significant 3D-QSAR model with good predictive power, indicating that electrostatic contributions were dominant for activity. nih.gov The validity of a QSAR model is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov

Contour maps generated from 3D-QSAR models can guide the design of more potent analogs of this compound by indicating regions where modifications would be favorable or unfavorable for biological activity.

Table 2: Example of a Hypothetical 2D-QSAR Model for this compound Derivatives This table is a hypothetical example to illustrate a typical QSAR equation and its statistical validation.

| QSAR Equation | pIC₅₀ = 0.85 * LogP - 0.23 * MW + 0.54 * TPSA + 2.15 |

|---|---|

| Statistical Parameters | Value |

| Correlation Coefficient (r²) | 0.91 |

| Cross-validation Coefficient (q²) | 0.75 |

| Standard Error of Estimate (SEE) | 0.28 |

| F-statistic | 125.4 |

| Descriptors Used | Description |

| LogP | Octanol-water partition coefficient (Hydrophobicity) |

| MW | Molecular Weight (Steric factor) |

| TPSA | Topological Polar Surface Area (Electronic factor) |

Virtual Screening Methodologies for the Identification of Novel Ligands and Inhibitors

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com The this compound scaffold can serve as a valuable starting point for such campaigns. VS can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. mdpi.com

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a target is available, the structure of this compound can be used as a template to find other molecules with similar 2D or 3D features in a compound database. This method relies on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): This approach, which predominantly uses molecular docking, screens a large chemical library against the 3D structure of a biological target. mdpi.com By docking thousands or even millions of compounds into the target's active site, researchers can prioritize a smaller, more manageable number of candidates for experimental testing. nih.gov The workflow typically involves high-throughput docking followed by more refined docking protocols for the top-scoring hits. nih.gov This methodology has been successfully applied to identify novel inhibitors for various targets using scaffolds related to piperazine. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. frontiersin.orgelifesciences.org An MD simulation of the this compound–protein complex can provide critical information on the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand. nih.gov

Furthermore, MD simulations are crucial for more accurate estimations of binding affinity through binding free energy calculations. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GSA) are used to post-process MD trajectories to calculate the binding free energy. nih.gov These calculations are generally more accurate than docking scores because they incorporate entropic contributions and the influence of the solvent, providing a more reliable ranking of potential drug candidates. nih.govmdpi.com

Table 3: Illustrative Binding Free Energy Calculation Results from an MD Simulation This table is a hypothetical example showing the components of a binding free energy calculation for a ligand-protein complex.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.8 |

| Electrostatic Energy (ΔE_elec) | -22.5 |

| Polar Solvation Energy (ΔG_polar) | +35.2 |

| Non-polar Solvation Energy (ΔG_nonpolar) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -37.2 |

Application of Machine Learning and Artificial Intelligence in Compound Design

Bioactivity and Property Prediction: ML algorithms, such as support vector machines, random forests, and deep neural networks, can be trained to predict the biological activity of compounds. mdpi.comnih.gov By learning from existing data, these models can rapidly screen new derivatives of this compound for potential efficacy against various targets. nih.gov Similarly, ML is widely used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. frontiersin.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov Using a technique known as reinforcement learning, these models can be trained to generate novel structures that are optimized for activity against a specific target while adhering to synthetic feasibility constraints. The this compound core could serve as a starting fragment or be incorporated into the design process to generate novel, potent, and patentable chemical entities.

Hit-to-Lead Optimization: AI can accelerate the optimization process by suggesting specific chemical modifications to a lead compound. By analyzing structure-activity relationships within a chemical series, AI models can recommend changes to the this compound structure that are most likely to improve potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov

Research on Analogs and Derivatives of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanone

Design and Synthesis of Structurally Modified Analogs with Varying Substituents

The systematic structural modification of the 2-(4-benzylpiperazino)-1-phenyl-1-ethanone scaffold has been a primary strategy to elucidate structure-activity relationships (SAR). Researchers have introduced a wide range of substituents on both the benzyl (B1604629) and phenyl rings to probe their influence on biological activity.

In a study focused on structurally related 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols, which feature a reduced ketone and a benzhydryl group in place of the benzyl group, the introduction of alkoxy substituents on the phenyl ring of the phenylethanol moiety was found to confer potent calcium entry-blocking and cerebral vasodilating activities. nih.gov This suggests that modification of the phenyl ring in the parent ethanone (B97240) structure could similarly modulate its biological profile.

Further SAR insights can be drawn from studies on N-(1-benzylpiperidin-4-yl)arylacetamides, which share structural similarities. In this series, substitution on the aromatic ring of the benzyl group generally resulted in similar or slightly decreased affinity for sigma-1 receptors. Conversely, halogen substitution on both the phenylacetamide and benzyl rings led to a significant increase in affinity for sigma-2 receptors, highlighting the nuanced effects of substituent placement. researchgate.net Comparative molecular field analysis of these analogs revealed that the electrostatic properties of the substituents on the phenylacetamide aromatic ring strongly influence binding to sigma-1 receptors. researchgate.net

These findings underscore the importance of systematic substituent scanning to optimize the interaction of these molecules with their biological targets. The electronic nature, size, and position of the substituents play a crucial role in determining the affinity and selectivity of the resulting analogs.

Exploration of Diverse Heterocyclic Ring Systems within the Piperazine-Ethanone Scaffold

To expand the chemical diversity and explore novel interactions with biological targets, researchers have investigated the replacement of the aromatic rings in the this compound scaffold with various heterocyclic ring systems.

In research on analogous N-(1-benzylpiperidin-4-yl)arylacetamides, replacing the phenyl ring of the phenylacetamide portion with thiophene, naphthyl, or indole (B1671886) rings did not significantly alter the affinity for the sigma-1 receptor. researchgate.net However, the introduction of imidazole (B134444) or pyridyl rings at the same position resulted in a substantial decrease in affinity for sigma-1 receptors. researchgate.net This indicates that while some heterocyclic replacements are well-tolerated, others can be detrimental to binding, likely due to altered electronic distribution and steric hindrance.

The incorporation of heterocyclic moieties can offer several advantages, including the introduction of new hydrogen bond donors and acceptors, modulation of lipophilicity, and the potential for novel pi-stacking interactions. These modifications can lead to improved target engagement and altered pharmacokinetic properties.

Bioisosteric Replacements and Scaffold Hopping Strategies for Novel Chemical Entities

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies that have been conceptually applied to the this compound framework to design novel chemical entities with potentially improved properties. Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of retaining or enhancing biological activity while modifying other characteristics like metabolism or toxicity.

For instance, the phenyl ring is a common site for metabolic oxidation. Its replacement with bioisosteric heteroaromatic rings can block these metabolic pathways, leading to improved bioavailability and duration of action. The ethanone linker itself can also be a target for bioisosteric modification. Replacing the ketone with other functional groups such as oximes, hydrazones, or amides can alter the molecule's geometry, polarity, and hydrogen bonding capabilities, potentially leading to different biological activities or selectivities.

Scaffold hopping involves a more drastic change, where the core structure (the piperazine-ethanone scaffold) is replaced with a functionally equivalent but structurally distinct framework. This strategy is employed to explore new intellectual property space, overcome undesirable physicochemical properties of the original scaffold, or discover novel biological activities. While specific examples of scaffold hopping originating directly from this compound are not extensively documented in publicly available research, the principles of this approach are widely used in drug discovery and could be applied to this chemical class to generate novel chemotypes.

Optimization Strategies for Enhanced Potency and Selectivity in Research Probes

The optimization of lead compounds derived from the this compound scaffold is a critical step in the development of high-quality research probes. The goal is to enhance the potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with the intended target over other biological molecules).

A key optimization strategy involves iterative rounds of chemical synthesis and biological testing. The SAR data generated from initial analog libraries, as discussed in section 8.1, guide the design of subsequent generations of compounds with refined structural features. For example, if a particular substituent is found to increase potency, further modifications around that "hotspot" can be explored to maximize the favorable interaction with the target.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are also powerful tools in the optimization process. These methods can help to rationalize the observed SAR and predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the discovery of potent and selective probes.

The development of radiolabeled versions of optimized analogs is another important aspect of creating valuable research tools. These probes can be used in binding assays and in vivo imaging studies to investigate the distribution and density of the target receptor or enzyme in biological systems.

Through these multifaceted optimization strategies, the this compound scaffold continues to be a valuable starting point for the development of sophisticated molecular probes for biomedical research.

Advanced Analytical Methodologies for the Research and Characterization of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanone

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are essential for separating 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone from reaction precursors, byproducts, and impurities, as well as for quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and monitoring the progress of its synthesis. A typical analysis would employ a reversed-phase method, which separates compounds based on their hydrophobicity.

For a compound like this compound, a standard HPLC method would involve a C18 stationary phase, which is a silica-based column packed with octadecylsilane. The mobile phase would likely be a gradient mixture of an aqueous solvent (like water with a modifier such as 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector. The aromatic rings (benzoyl and benzyl (B1604629) groups) in the molecule are expected to exhibit strong UV absorbance, typically around 254 nm. By monitoring the reaction mixture over time, HPLC can track the consumption of reactants and the formation of the product, helping to optimize reaction conditions. For purity assessment, the area of the main product peak is compared to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method Parameters for Analysis of Piperazine (B1678402) Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the identification and trace analysis of this compound. Following chromatographic separation via HPLC, the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used, which would protonate the molecule, primarily on one of the nitrogen atoms of the piperazine ring, to generate the precursor ion [M+H]⁺.

In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern is a chemical signature that confirms the compound's identity. Key fragmentation pathways for this compound would likely include:

Loss of the benzyl group: Cleavage of the C-N bond between the benzyl group and the piperazine ring would result in a prominent fragment.

Cleavage of the phenacyl group: Fragmentation at the bond connecting the ethanone (B97240) moiety to the piperazine ring.

Piperazine ring opening: Characteristic fragmentation of the piperazine ring itself.

This technique is invaluable for detecting minute quantities of the compound and identifying metabolites in biological samples or degradation products in stability studies.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include multiplets for the aromatic protons of the phenyl and benzyl groups (typically in the 7.2-8.0 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons, a singlet for the methylene (CH₂) protons adjacent to the carbonyl group, and distinct signals for the protons on the piperazine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Characteristic signals would include a downfield signal for the carbonyl carbon (around 190-200 ppm), multiple signals in the aromatic region (120-140 ppm) for the two phenyl rings, and signals in the aliphatic region for the piperazine and methylene carbons.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY identifies proton-proton couplings within the molecule, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅-CO) | 7.8 - 8.0 | 128 - 137 |

| Aromatic Protons (C₆H₅-CH₂) | 7.2 - 7.4 | 127 - 138 |

| Carbonyl Carbon (C=O) | - | 195 - 200 |

| Methylene (CO-CH₂) | ~3.7 | ~60 |

| Benzylic Methylene (N-CH₂-Ph) | ~3.5 | ~63 |

| Piperazine Protons (N-CH₂) | 2.4 - 2.7 | 50 - 55 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrations. The IR spectrum of this compound would be expected to show a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically around 1685 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and aliphatic chains (around 2800-3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching from the piperazine ring (around 1100-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings (the benzoyl and benzyl moieties) would lead to characteristic absorption bands in the UV region. These are typically observed between 200 and 400 nm, corresponding to π → π* transitions of the aromatic systems.

Table 3: Expected Spectroscopic Features

| Technique | Feature | Expected Position |

|---|---|---|

| IR | Carbonyl (C=O) Stretch | ~1685 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2800-3000 cm⁻¹ |

| UV-Vis | π → π* Transition | ~250-280 nm |

Crystallographic Analysis and X-ray Diffraction Studies for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the piperazine ring (typically a chair conformation), the relative orientation of the phenyl and benzyl substituents, and the intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal packing. While no specific crystal structure for the title compound is readily available, studies on related N-benzylpiperazine derivatives often reveal a chair conformation for the piperazine ring with the bulky substituents occupying equatorial positions to minimize steric hindrance.

Advanced hyphenated techniques for complex mixture analysis

The analysis of complex mixtures, particularly in the context of novel psychoactive substances, necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the unambiguous identification and characterization of compounds like this compound, especially when present in intricate matrices such as biological fluids or seized street samples. These methods offer high sensitivity, selectivity, and structural elucidative power. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), along with its tandem version (LC-MS/MS), are the most powerful and commonly employed hyphenated techniques in this field. researchgate.netmdma.ch They allow for the separation of individual components from a mixture, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum of a molecule provides a reproducible fragmentation pattern that serves as a chemical fingerprint. For N-benzylpiperazine, the mass spectrum is characterized by specific fragment ions that are indicative of the benzyl and piperazine moieties. The base peak is often observed at a mass-to-charge ratio (m/z) of 91, corresponding to the tropylium (B1234903) cation ([C7H7]+), which is characteristic of a benzyl group. Other significant fragments arise from the cleavage of the piperazine ring. europa.euikm.org.my

Illustrative GC-MS Fragmentation Data for a Related Compound: 1-Benzylpiperazine (B3395278) (BZP)

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [C7H7]+ | Tropylium cation | 91 (Base Peak) |

| [C5H9N2]+ | Piperazine ring fragment | 134 |

| [C4H10N]+ | Piperazine ring fragment | 56 |

| [C11H16N2]+ | Molecular Ion | 176 |

This table is illustrative and based on data for the related compound 1-Benzylpiperazine (BZP) due to the absence of specific published data for this compound. Data sourced from multiple analytical profiles of BZP. europa.euikm.org.my

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile, thermally labile, or polar compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice. nih.gov This method is particularly well-suited for the analysis of complex biological samples like urine and serum with minimal sample preparation. nih.gov LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of a substance. nih.gov

The analysis involves the separation of the compound by LC, followed by ionization, typically using electrospray ionization (ESI). The resulting protonated molecule (precursor ion) is then isolated and subjected to collision-induced dissociation (CID) to produce a series of characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific method for both identification and quantification. nih.gov

The fragmentation patterns of synthetic cathinones and piperazine derivatives have been studied, revealing characteristic neutral losses and product ions. For cathinone (B1664624) derivatives, fragmentation often involves cleavage of the alkyl side chain and rearrangements of the aromatic ring. ojp.govnih.gov For piperazine derivatives, fragmentation pathways often involve the piperazine ring itself. researchgate.net

Hypothetical LC-MS/MS Transitions for this compound

| Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Proposed Fragmentation Pathway |

| 295.18 | 91.05 | 177.14 | Product Ion 1: Formation of the tropylium cation from the benzyl group. Product Ion 2: Cleavage yielding the protonated benzylpiperazine moiety. |

This table presents hypothetical data based on the known fragmentation patterns of related N-benzylpiperazine and phenylethanone structures. Specific experimental data for this compound is not currently available in scientific literature.

The challenge in the analysis of emerging substances like this compound lies in the lack of commercially available reference standards and established mass spectral libraries. ikm.org.my High-resolution mass spectrometry (HRMS) coupled with techniques like quadrupole time-of-flight (QTOF) can aid in these situations by providing highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule and its fragments. mdpi.comnih.gov

Future Research Directions and Broader Impact in Chemical Biology

Identification of Unexplored Biological Targets and Pathways for Chemical Probes

The piperazine (B1678402) moiety is a common scaffold in a multitude of biologically active compounds, influencing various cellular pathways. researchgate.net Benzylpiperazine (BZP), a well-known member of this class, acts as a central nervous system stimulant by modulating dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.netnih.gov This suggests that 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone could be investigated as a chemical probe to explore novel biological targets within these monoaminergic systems. Future research could focus on screening this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify new, unexplored binding partners.

Furthermore, piperazine derivatives have been shown to modulate signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. researchgate.net Some piperazine-containing compounds have also demonstrated cytotoxic properties against cancer cells by inducing apoptosis through both extrinsic and intrinsic pathways. nih.gov Therefore, this compound could be a valuable tool to investigate these pathways, potentially uncovering novel targets for anti-cancer therapies. A chemical genetic approach, similar to one that identified piperazine antipsychotics as promoters of CNS neurite growth, could be employed to uncover unexpected biological activities and targets for this compound. nih.gov

Table 1: Potential Biological Areas of Investigation for this compound

| Biological System/Pathway | Potential Application as a Chemical Probe |

| Central Nervous System | Interrogation of novel targets within dopaminergic, serotonergic, and noradrenergic pathways. researchgate.netnih.gov |

| Oncology | Investigation of apoptosis induction and modulation of cancer-related signaling pathways like MAPK. researchgate.netnih.gov |

| Neuroregeneration | Exploration of its potential to promote neurite growth and axonal regeneration. nih.gov |

Innovations in Synthetic Methodologies and Process Optimization for Related Compounds

The synthesis of this compound and its analogs provides an opportunity to innovate and optimize existing synthetic methodologies. The core structure involves the formation of a C-N bond between the piperazine ring and the phenylethanone backbone, a common transformation in the synthesis of many pharmaceuticals.

Key synthetic strategies that could be refined include:

N-Alkylation of Piperazine: Traditional N-alkylation methods often lead to mixtures of mono- and di-alkylated products. google.com Research into more selective and efficient methods, such as those employing protective group strategies or novel catalytic systems, would be highly beneficial. For instance, processes that yield N-monoalkylated piperazine with high selectivity are crucial for avoiding unwanted byproducts. google.com

Synthesis of the 2-Amino-1-phenylethanone Moiety: The synthesis of the α-amino ketone portion of the molecule can be challenging. googleapis.com Developing greener and more efficient synthetic routes to 2-amino-1-phenylethanone and its derivatives, potentially utilizing biocatalysis or flow chemistry, would be a significant advancement.

Photoredox Catalysis: Recent advancements in organic photoredox catalysis have enabled novel C-H functionalization reactions. bohrium.com This technology could be explored for the late-stage modification of the piperazine or phenyl rings of this compound, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Process optimization would focus on improving reaction yields, reducing the number of synthetic steps, minimizing waste, and utilizing more environmentally friendly reagents and solvents.

Contribution to Fundamental Understanding of Molecular Recognition and Biological Processes

Studying the interactions of this compound with its biological targets can provide fundamental insights into the principles of molecular recognition. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can be used to elucidate the specific binding modes of this compound.

The development of molecularly imprinted polymers (MIPs) for benzylpiperazine has demonstrated the feasibility of creating synthetic receptors that can selectively recognize this structural motif. mdpi.com This approach could be extended to this compound to create highly specific sensors or for use in purification processes.

By systematically modifying the structure of this compound and observing the effects on its biological activity, researchers can gain a deeper understanding of the structure-activity relationships that govern the interactions of piperazine derivatives with their targets. researchgate.net This knowledge is crucial for the rational design of more potent and selective drugs and chemical probes.

Potential for Development as Tools in Systems Biology and Chemical Genetics

Chemical genetics utilizes small molecules to perturb and study biological systems, offering a powerful alternative to traditional genetic approaches. nih.gov this compound and a library of its analogs could be employed in high-throughput screening assays to identify compounds that modulate specific cellular phenotypes.

For example, a chemical genetics screen could be designed to identify molecules that rescue a disease-related phenotype in a cell-based model. The identification of this compound or a related compound as a "hit" would then initiate further studies to identify its molecular target and mechanism of action. This approach has been successfully used to identify piperazine-containing compounds with unexpected therapeutic potential. nih.gov

In systems biology, such chemical probes are invaluable for dissecting complex biological networks. By observing the global cellular response to treatment with this compound using techniques like transcriptomics, proteomics, and metabolomics, researchers can map the pathways and networks that are modulated by this compound. This can lead to a more holistic understanding of its biological effects and potentially reveal novel therapeutic opportunities.

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to identify optimal quenching times.

- Purify crude products using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm), piperazine methylene (δ 2.5–3.5 ppm), and benzyl group signals (δ 4.3–4.5 ppm for CH₂) .

- ¹³C NMR : Confirm carbonyl resonance (δ ~200 ppm) and aromatic/piperazine carbons .

- Mass Spectrometry (MS) :

- Infrared (IR) Spectroscopy :

- Detect carbonyl stretch (~1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can researchers address discrepancies in biological activity data between different derivatives of this compound?

Answer:

Discrepancies often arise from structural modifications (e.g., substituent position) or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents on the benzyl or phenyl groups and correlate changes with activity trends .

- Crystallographic Studies : Resolve structural ambiguities (e.g., tautomerism, conformational flexibility) using single-crystal X-ray diffraction. SHELXL refinement can clarify bond lengths and angles .

- Statistical Modeling : Apply multivariate regression to identify physicochemical properties (e.g., logP, polar surface area) influencing activity .

Case Study : A derivative with a 2,4-difluorobenzyl group exhibited altered hydrogen bonding (N–H···O=C) compared to the parent compound, explaining enhanced receptor affinity .

Advanced: What strategies are employed to determine the crystal structure of this compound, and how does hydrogen bonding influence its solid-state arrangement?

Answer:

Crystallographic Workflow :

Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.

Data Collection : Collect high-resolution (<1.0 Å) X-ray data at cryogenic temperatures (100 K) .

Structure Solution : Employ direct methods (SHELXT) or Patterson techniques (SHELXD) for phase determination .

Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

Q. Hydrogen Bonding Analysis :

- Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions (e.g., N–H···O=C) that stabilize crystal packing .

- Example: In 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazino]ethanone, C=O···H–N bonds form chains along the b-axis, influencing solubility and stability .

Advanced: How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Answer:

Computational Tools :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .

Q. Integration with Experimentation :

- Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms.

- Use docking studies to predict binding modes in biological targets, guiding synthetic modifications .

Example : DFT predicted regioselective alkylation at the piperazine nitrogen, confirmed by NMR analysis of reaction products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |